
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde: is a complex organic compound that belongs to the fluorene family It is characterized by the presence of a fluorene core substituted with dioctyl and trimethylsilyl groups, along with an aldehyde functional group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with 9,9-Dioctylfluorene, bromination is carried out to introduce bromine atoms at specific positions.
Lithiation and Silylation: The brominated intermediate undergoes lithiation followed by silylation to introduce the trimethylsilyl group.
Formylation: The final step involves formylation to introduce the aldehyde group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carboxylic acid.
Reduction: 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology:
Fluorescent Probes: The compound’s fluorescent properties make it useful in the development of fluorescent probes for biological imaging.
Medicine:
Drug Delivery Systems: Potential use in the design of drug delivery systems due to its ability to interact with biological membranes.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde is primarily related to its electronic structure. The presence of the fluorene core and the substituents influences its electronic properties, making it suitable for optoelectronic applications. The compound can interact with light and other electromagnetic fields, leading to phenomena such as fluorescence and charge transport. These interactions are crucial for its function in devices like OLEDs and OPVs.
相似化合物的比较
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-ylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
2-Bromo-9,9-dioctyl-7-(trimethylsilyl)-9H-fluorene: Similar structure but with a bromine atom instead of an aldehyde.
Uniqueness:
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde: is unique due to the presence of the aldehyde group, which allows for further functionalization and chemical reactions. This makes it a versatile building block for the synthesis of more complex molecules and materials.
属性
CAS 编号 |
874378-97-9 |
|---|---|
分子式 |
C33H50OSi |
分子量 |
490.8 g/mol |
IUPAC 名称 |
9,9-dioctyl-7-trimethylsilylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C33H50OSi/c1-6-8-10-12-14-16-22-33(23-17-15-13-11-9-7-2)31-24-27(26-34)18-20-29(31)30-21-19-28(25-32(30)33)35(3,4)5/h18-21,24-26H,6-17,22-23H2,1-5H3 |
InChI 键 |
NBKFMIJEUOSKCM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)[Si](C)(C)C)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)
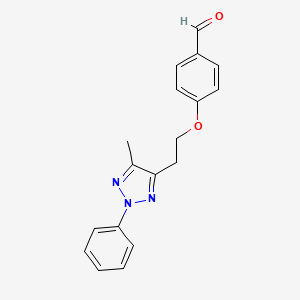

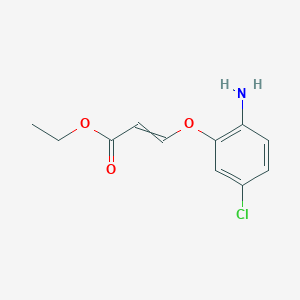
![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)
![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)
![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)
![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)
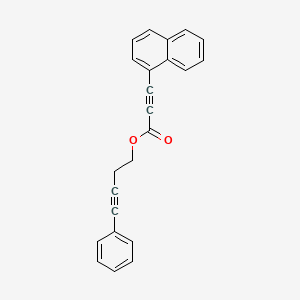
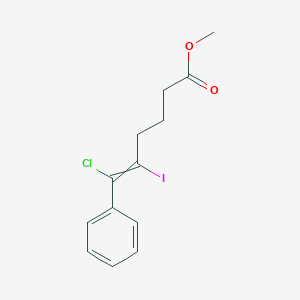
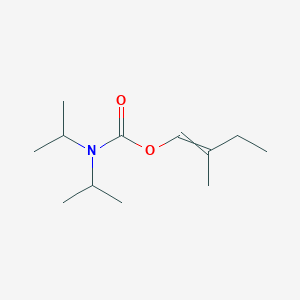
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)
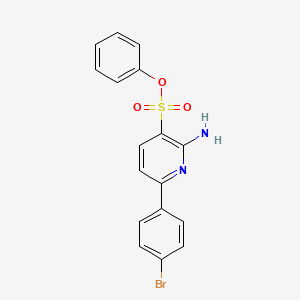
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)
